molecular formula C20H28N4O4 B11664101 Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-

Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-

Cat. No.: B11664101
M. Wt: 388.5 g/mol
InChI Key: MUULKXYEBQXBTQ-UHFFFAOYSA-N
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Description

(5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, a methoxyphenyl group, and a diethylaminoethyl side chain, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of the diazinane ring and the introduction of the methoxyphenyl and diethylaminoethyl groups. Common synthetic routes may include:

    Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Diethylaminoethyl Side Chain: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(1-{[2-(DIETHYLAMINO)ETHYL]AMINO}PROPYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features, such as the diazinane ring and the combination of methoxyphenyl and diethylaminoethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

5-[N-[2-(diethylamino)ethyl]-C-ethylcarbonimidoyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H28N4O4/c1-5-16(21-12-13-23(6-2)7-3)17-18(25)22-20(27)24(19(17)26)14-8-10-15(28-4)11-9-14/h8-11,26H,5-7,12-13H2,1-4H3,(H,22,25,27)

InChI Key

MUULKXYEBQXBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCN(CC)CC)C1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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